molecular formula C6H16BrN B1225073 Triethylamine hydrobromide CAS No. 636-70-4

Triethylamine hydrobromide

Cat. No.: B1225073
CAS No.: 636-70-4
M. Wt: 182.1 g/mol
InChI Key: NRTLTGGGUQIRRT-UHFFFAOYSA-N
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Description

Triethylamine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C6H16BrN and its molecular weight is 182.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gas Sensing Technology

  • Triethylamine Gas Sensing : Triethylamine is harmful to human health, leading to respiratory diseases, eye lesions, and haematological disorders. Research has focused on developing sensitive triethylamine gas sensors using Pt and Ce modified In2O3 hollow structures. These sensors exhibit high response, selectivity, and stability, crucial for environmental monitoring and healthcare applications. They are particularly effective in food safety inspection due to their insensitivity to water, reduced operating temperature, enhanced response, and superior long-term stability (Zhou et al., 2020).

  • In2O3 Nanocube Gas Sensing Material : In2O3 nanocubes have been developed for triethylamine sensing. They show high sensitivity and stability at lower temperatures, making them suitable for industrial solvent monitoring and environmental protection (Zhang et al., 2020).

Chemiluminescence in Sensing Applications

  • Enhancement of Chemiluminescence Systems : Triethylamine can significantly enhance the chemiluminescence intensity of carbon dots/K2S2O8 systems. This enhancement is leveraged in creating sensitive sensors for detecting triethylamine concentrations, highlighting its potential in environmental monitoring and analytical chemistry applications (Hui Zhang, Xiaowei Zhang, & S. Dong, 2015).

Organic Synthesis and Catalysis

  • Synthesis of N,N-Dimethyl-4-nitrobenzylamine : Triethylamine is used in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a crucial intermediate in medicine, pesticide, and chemical industries. It serves as an effective acid-binding agent, contributing to high yields and environmentally friendly processes (Wang Ling-ya, 2015).

  • Reactions with 2-Bromo-1-ethylpyridinium Bromide : In reactions involving nucleophilic aromatic substitution, triethylamine interacts with 2-bromo-1-ethylpyridinium bromide. This reaction is important in understanding mechanisms in organic chemistry and can influence the synthesis of various organic compounds (Titskii, Mitchenko, & Gaidash, 2010).

Miscellaneous Applications

  • Anesthetizing Agent in Veterinary Science : Triethylamine has been used as an anesthetizing agent for mosquitoes in studies related to encephalitis viruses. It effectively incapacitates mosquitoes without affecting the viral titers, proving useful in entomological and virological research (Kramer et al., 1990).

  • Photochemistry of Aromatic Compounds : Triethylamine accelerates the photodebromination of 5-bromopyrimidines. This reaction mechanism is critical in understanding the photochemistry of aromatic compounds and can influence the development of photochemical reactions and materials (Nasielski & Kirsch-Demesmaeker, 1973).

Safety and Hazards

Triethylamine hydrobromide can cause burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated . Its vapors may form explosive mixtures with air .

Future Directions

While specific future directions for Triethylamine hydrobromide were not found in the search results, triethylamine has found numerous applications in bioanalytical chemistry . It is often used as a reagent in organic chemistry for its ability to act as a base and facilitate various chemical reactions .

Biochemical Analysis

Biochemical Properties

Triethylamine hydrobromide plays a significant role in biochemical reactions, particularly as a catalyst and a reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine . This interaction is crucial in studying the effects of acetylcholine on neurotransmission.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neuronal cells by modulating the levels of neurotransmitters. Additionally, this compound can impact the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition results in increased levels of acetylcholine, which can enhance neurotransmission. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by inhibiting acetylcholinesterase, leading to improved cognitive function in animal models . At high doses, this compound can cause toxic effects, including respiratory distress and neurotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism. It interacts with enzymes such as acetylcholinesterase and monoamine oxidase, affecting the levels of neurotransmitters like acetylcholine and serotonin . These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular function and physiology.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, the compound can accumulate in specific tissues, such as the brain, where it exerts its effects on neurotransmission and cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the synaptic cleft. Its activity and function can be influenced by its localization, as it interacts with enzymes and proteins in these compartments . The compound’s subcellular localization is essential for understanding its mechanism of action and its effects on cellular processes.

Properties

IUPAC Name

N,N-diethylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTLTGGGUQIRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883519
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
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Molecular Weight

182.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-70-4
Record name Triethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylammonium bromide
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Synthesis routes and methods

Procedure details

2-(4,5-Dihydro-1H-imidazol-2-yl)-6-methoxyaniline (Step 3, 22.0 g, 115 mmol) and Et3N (48.1 mL, 345 mmol) were dissolved in CH2Cl2 (200 mL), cooled to 10° C. in an ice bath and cyanogen bromide (24.4 g, 230 mmol) was added portionwise. A slight exotherm was noted, and the reaction was stirred overnight. The reaction was concentrated under reduced pressure, then treated with EtOAc (150 mL) and concentrated under reduced pressure again. Finally, the residue was treated with Heptane and concentrated under reduced pressure to give the title compound as a mixture with Et3N.HBr (62 g, 99%): HPLC MS RT=1.08 min, MH+=217.1; 1H NMR (DMSO-d6+2 drops TFA-d) δ: 3.85 (3H, s), 4.09-4.16 (2H, m), 4.31-4.38 (2H, m), 7.23 (1H, t), 7.31 (1H, d), 7.57 (1H, dd).
Name
2-(4,5-Dihydro-1H-imidazol-2-yl)-6-methoxyaniline
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
48.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is triethylamine hydrobromide typically formed in the context of organic synthesis?

A: this compound is often observed as a byproduct in reactions utilizing triethylamine as a base to capture liberated hydrogen bromide (HBr). For instance, in the synthesis of Br-PEG-Br macroinitiator, triethylamine reacts with 2-bromoisobutyryl bromide (BIBB) to form the desired product and this compound. [] This salt is typically insoluble in the reaction solvent and precipitates out, allowing for easy separation from the desired product.

Q2: Can you provide an example of how this compound is separated from the reaction mixture in organic synthesis?

A: In the synthesis of Br-PEG-Br, this compound, being less soluble in diethyl ether, is easily separated by precipitation. After completion of the reaction, the reaction mixture is typically filtered to remove this compound, washed, and further purified by recrystallization. []

Q3: Are there any studies that investigate the potential environmental impact of this compound?

A: While the provided research papers do not delve into the specific environmental impact of this compound, one study highlights the formation of this compound alongside other compounds when triethylamine is irradiated with gamma rays in the presence of bromobenzene. [] This finding suggests the need for further investigation into the potential environmental consequences of processes generating this compound, particularly in the context of radioactive waste management and potential for environmental contamination.

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